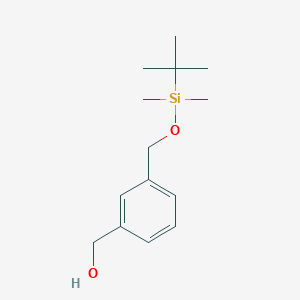
(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol
Cat. No. B3156091
Key on ui cas rn:
81805-53-0
M. Wt: 252.42 g/mol
InChI Key: MVIQUDNKABQIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06787560B2
Procedure details


To a suspension of sodium hydride (a 60% oil suspension, 3.47 g, 86.8 mmol) in THF (150 mL) was added m-benzenedimethanol (10.00 g, 72.4 mmol) at room temperature, and stirred for 1 hour. To the resulting cloudy liquid was added t-butyldimethylchlorosilane (10.91 g, 72.4 mmol) at room temperature, and stirred for another 4 hours. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with a 10% aqueous potassium hydrogensulfate solution and extracted three times with ethyl acetate. The ethyl acetate extract solution was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated. The residue was purified by a silica gel column chromatography (silica gel 400 mL; hexane/ethyl acetate=5/1 to 2/1) to obtain the title compound (9.25 g, 51%) as a colorless oil.

[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([CH2:11][OH:12])[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][OH:10])[CH:4]=1.[C:13]([Si:17]([CH3:20])([CH3:19])Cl)([CH3:16])([CH3:15])[CH3:14]>C1COCC1>[O:10]([CH2:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:11][OH:12])[Si:17]([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:20])[CH3:19] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
oil
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=C1)CO)CO
|
Step Three
|
Name
|
|
|
Quantity
|
10.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for another 4 hours
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with a 10% aqueous potassium hydrogensulfate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate extract solution
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by a silica gel column chromatography (silica gel 400 mL; hexane/ethyl acetate=5/1 to 2/1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CC=1C=C(CO)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.25 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
